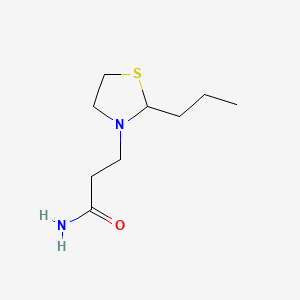

3-Thiazolidinepropanamide, 2-propyl-

Description

Placement within Thiazolidine (B150603) Chemistry and Organic Synthesis Landscape

Thiazolidine is a five-membered saturated heterocyclic compound containing a sulfur atom and a nitrogen atom at positions 1 and 3, respectively. wikipedia.org This scaffold is a cornerstone in organic synthesis due to its versatile reactivity and its presence in numerous biologically active molecules. ekb.eg The thiazolidine ring system is a key structural motif in various natural and synthetic compounds, including the renowned antibiotic penicillin. wikipedia.org

The synthesis of the thiazolidine ring itself is typically achieved through the condensation reaction of a thiol-containing amine (like cysteamine) with an aldehyde or ketone. wikipedia.org For 3-Thiazolidinepropanamide, 2-propyl-, the "2-propyl" substituent suggests that a propyl-bearing aldehyde or ketone would be a likely precursor in its synthesis, reacting with a suitable amine to form the core ring structure.

The propanamide side chain attached at the nitrogen atom (position 3) of the thiazolidine ring is another significant feature. Amide functionalities are prevalent in pharmaceuticals and natural products, often contributing to a molecule's ability to interact with biological targets through hydrogen bonding. The synthesis of such N-substituted derivatives often involves the reaction of the parent thiazolidine with an appropriate acylating or alkylating agent.

Historical Trajectories and Current Research Interests in Thiazolidinepropanamide Derivatives

The parent thiazolidine ring, while of academic interest, has been a subject of study for many decades, primarily due to the discovery of penicillin. wikipedia.org Research into thiazolidine derivatives has since expanded dramatically, leading to the development of a wide array of compounds with diverse applications.

Historically, the focus was on modifications of the core thiazolidine structure to create new antibiotics. However, in recent decades, research has unveiled a much broader spectrum of biological activities associated with thiazolidine derivatives. These include, but are not limited to, antiviral, antimicrobial, antifungal, and anti-inflammatory properties. ekb.eg

A particularly significant class of thiazolidine derivatives is the thiazolidinediones, which feature carbonyl groups at positions 2 and 4 of the ring. nih.gov These compounds have been extensively investigated for their use in the treatment of type 2 diabetes mellitus. nih.gov While 3-Thiazolidinepropanamide, 2-propyl- is not a thiazolidinedione, the extensive research into this related class highlights the therapeutic potential that can be unlocked by modifying the thiazolidine scaffold.

Current research continues to explore novel synthetic methodologies for creating diverse libraries of thiazolidine derivatives. acs.org There is a strong interest in developing one-pot synthesis protocols and using greener, more efficient catalytic systems. acs.org The aim is often to generate structural diversity that can be screened for a wide range of biological activities, moving beyond the traditional focus areas. The exploration of derivatives with varied substituents at positions 2 and 3 of the thiazolidine ring is a key aspect of this ongoing research. ekb.eg

Academic Significance and Potential Research Avenues for 3-Thiazolidinepropanamide, 2-propyl-

The academic significance of 3-Thiazolidinepropanamide, 2-propyl- currently lies in its potential as a novel chemical entity for investigation. Given the lack of specific studies on this compound, it represents an unexplored area within the vast field of thiazolidine chemistry.

Potential research avenues for this compound could include:

Novel Synthesis and Characterization: Developing and optimizing a synthetic route to 3-Thiazolidinepropanamide, 2-propyl- and fully characterizing its physicochemical properties would be the foundational step for any further research.

Biological Screening: Based on the known activities of other thiazolidine derivatives, this compound could be screened for a variety of biological effects. The presence of the propanamide side chain might confer unique properties compared to other known thiazolidines.

Comparative Studies: A comparative study of 3-Thiazolidinepropanamide, 2-propyl- against a library of other thiazolidine derivatives with different substituents at the 2 and 3 positions could provide valuable structure-activity relationship (SAR) data. This could help in the rational design of new compounds with enhanced or more specific activities.

Material Science Applications: While the primary focus for thiazolidines has been in medicinal chemistry, some derivatives have found applications in other areas, such as vulcanization accelerators. wikipedia.org The properties of 3-Thiazolidinepropanamide, 2-propyl- could be investigated for potential applications in material science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

124882-61-7 |

|---|---|

Molecular Formula |

C9H18N2OS |

Molecular Weight |

202.32 g/mol |

IUPAC Name |

3-(2-propyl-1,3-thiazolidin-3-yl)propanamide |

InChI |

InChI=1S/C9H18N2OS/c1-2-3-9-11(6-7-13-9)5-4-8(10)12/h9H,2-7H2,1H3,(H2,10,12) |

InChI Key |

GSPYFGAIWDRMBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1N(CCS1)CCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 3 Thiazolidinepropanamide, 2 Propyl

Retrosynthetic Analysis and Strategic Disconnections for Thiazolidinepropanamide Scaffolds

The retrosynthetic analysis of 3-Thiazolidinepropanamide, 2-propyl- reveals two primary strategic disconnections. The first and most intuitive disconnection is at the C-N bond of the propanamide side chain, leading to a 2-propyl-thiazolidine intermediate and a suitable three-carbon acylating or alkylating agent. This approach focuses on the initial formation of the thiazolidine (B150603) ring followed by its N-functionalization.

A second, more convergent approach involves a disconnection of the thiazolidine ring itself. This would entail a [3+2] cycloaddition strategy, where the bond formations occur between a C2-N and a C5-S fragment, or a multicomponent reaction strategy where the entire scaffold is assembled in a single synthetic operation from simpler starting materials.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: 3-Thiazolidinepropanamide, 2-propyl-

Disconnection 1 (C-N bond): This leads to 2-propyl-thiazolidine and an acrylamide (B121943) equivalent. The formation of the N-propanamide side chain can be envisioned through a Michael addition of the secondary amine of the pre-formed thiazolidine ring to acrylamide.

Disconnection 2 (Thiazolidine ring): This disconnection of the 2-propyl-thiazolidine intermediate points to butyraldehyde (B50154) and cysteamine (B1669678) as the primary precursors. The condensation of an aldehyde with cysteamine is a well-established method for the synthesis of 2-substituted thiazolidines. nih.gov

Development of Novel Synthetic Pathways for 3-Thiazolidinepropanamide, 2-propyl-

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The initial step involves the condensation of butyraldehyde with cysteamine (2-aminoethanethiol) to form 2-propyl-thiazolidine. This reaction is typically carried out in a suitable solvent and can be catalyzed by an acid or a base, or even proceed under neutral conditions. The subsequent and crucial step is the N-functionalization of the 2-propyl-thiazolidine with a propanamide moiety. A highly efficient method for this transformation is the Michael addition of the thiazolidine nitrogen to acrylamide. nih.gov This reaction is often facilitated by a base and proceeds via a conjugate addition mechanism.

Catalytic Approaches in Thiazolidinepropanamide Synthesis

The synthesis of the thiazolidine ring and its subsequent N-alkylation can be significantly influenced by catalysis. For the initial condensation of butyraldehyde and cysteamine, various catalysts can be employed to enhance reaction rates and yields. While the reaction can proceed without a catalyst, acid catalysts can activate the aldehyde carbonyl group towards nucleophilic attack by the amine, and base catalysts can deprotonate the thiol group, increasing its nucleophilicity.

In the context of the Michael addition of 2-propyl-thiazolidine to acrylamide, base catalysis is generally employed. The base serves to deprotonate the secondary amine of the thiazolidine, generating a more potent nucleophile for the conjugate addition. wikipedia.org Common bases for this purpose include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. Furthermore, the use of bisphosphine catalysts has been reported to be effective in promoting mixed double-Michael reactions to form substituted azolidines. nih.gov

| Catalyst Type | Role in Synthesis | Example |

| Acid Catalyst | Activation of aldehyde for thiazolidine formation | p-Toluenesulfonic acid |

| Base Catalyst | Deprotonation of thiol/amine for thiazolidine formation and Michael addition | Triethylamine, Potassium Carbonate |

| Organocatalyst | Promotion of Michael addition | Bisphosphines nih.gov |

Multicomponent Reaction Strategies for Thiazolidinepropanamide Formation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like 3-Thiazolidinepropanamide, 2-propyl-. An MCR strategy could potentially construct the thiazolidine ring and install the propanamide side chain in a single step. For instance, a one-pot reaction involving butyraldehyde, cysteamine, and acrylamide could be envisioned. Such reactions often benefit from specific catalysts that can orchestrate the sequence of bond formations. The development of MCRs for the synthesis of diverse thiazolidine derivatives is an active area of research. nih.govresearchgate.net One-pot three-component reactions of an aldehyde, an amine, and a mercapto-acid derivative are a known method for producing 4-thiazolidinones. nih.gov While not directly applicable to the target molecule, the principle of combining multiple components in one pot is relevant.

Applications of Flow Chemistry in the Synthesis of Thiazolidinepropanamide Derivatives

Flow chemistry presents several advantages for the synthesis of 3-Thiazolidinepropanamide, 2-propyl-, including improved reaction control, enhanced safety, and scalability. numberanalytics.comnih.gov The synthesis of the 2-propyl-thiazolidine core, which can be an exothermic reaction, can be managed more effectively in a flow reactor with superior heat exchange capabilities.

Furthermore, the subsequent Michael addition to acrylamide can also be performed in a flow system. This allows for precise control over reaction time and temperature, which can be crucial for minimizing side reactions and maximizing the yield of the desired N-substituted product. The use of packed-bed reactors with solid-supported catalysts or reagents can also simplify purification processes. The application of flow chemistry has been demonstrated for the N-alkylation of other heterocyclic systems, highlighting its potential for the synthesis of the target compound. researchgate.net

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of 3-Thiazolidinepropanamide, 2-propyl-. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the initial thiazolidine formation, a variety of solvents can be used, with the choice often depending on the specific reactants and catalyst. The reaction temperature can also be adjusted to control the reaction rate.

In the subsequent Michael addition, the choice of base and solvent is crucial. Polar aprotic solvents like DMF or DMSO can be effective. numberanalytics.com The reaction temperature needs to be carefully controlled to prevent polymerization of the acrylamide and to favor the desired 1,4-addition over other potential side reactions. The molar ratio of the 2-propyl-thiazolidine to acrylamide should also be optimized to ensure complete conversion of the thiazolidine while minimizing the formation of di-adducts.

| Parameter | Influence on Reaction | Optimized Condition (Hypothetical) |

| Solvent | Affects solubility and reactivity | Polar aprotic (e.g., DMF) for Michael addition |

| Temperature | Controls reaction rate and selectivity | Room temperature to moderate heating |

| Base | Promotes Michael addition | Triethylamine or Potassium Carbonate |

| Reactant Ratio | Influences product distribution | Slight excess of acrylamide |

Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Kinetic Studies

The mechanism of formation of 3-Thiazolidinepropanamide, 2-propyl- can be elucidated through a combination of advanced spectroscopic techniques and kinetic studies.

The formation of the 2-propyl-thiazolidine intermediate from butyraldehyde and cysteamine is proposed to proceed via the initial formation of a hemithioaminal, followed by cyclization and dehydration. The progress of this reaction can be monitored by techniques such as NMR spectroscopy, observing the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the thiazolidine ring protons.

The subsequent Michael addition of the 2-propyl-thiazolidine to acrylamide involves the nucleophilic attack of the thiazolidine nitrogen on the β-carbon of the acrylamide. wikipedia.org The mechanism of this conjugate addition can be investigated through kinetic studies, measuring the rate of the reaction under different concentrations of reactants and catalyst. acs.org The structure of the final product, 3-Thiazolidinepropanamide, 2-propyl-, can be unequivocally confirmed using a combination of spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum would be expected to show characteristic signals for the propyl group, the thiazolidine ring protons, and the propanamide side chain. For instance, the methylene (B1212753) protons adjacent to the nitrogen in the propanamide chain would likely appear as a triplet. Similarly, the ¹³C NMR spectrum would provide key information about the carbon skeleton of the molecule.

Stereoselective Synthesis Approaches for Enantiomeric and Diastereomeric Isomers of 3-Thiazolidinepropanamide, 2-propyl-

The stereoselective synthesis of 3-Thiazolidinepropanamide, 2-propyl- presents a significant challenge due to the presence of at least two chiral centers: one at the C2 position of the thiazolidine ring and another at the C2 position of the propanamide side chain. The development of synthetic routes to access specific enantiomers and diastereomers is crucial for investigating the structure-activity relationships of this compound class. Methodologies to achieve this stereochemical control can be broadly categorized into chiral auxiliary-mediated synthesis, substrate-controlled diastereoselective reactions, and catalytic enantioselective transformations.

A prominent and highly effective strategy for inducing chirality in similar N-acylated systems involves the use of chiral auxiliaries. scielo.org.mxthieme-connect.com Thiazolidinethiones, derived from readily available amino acids, have proven to be particularly versatile in this regard, directing the stereochemical outcome of reactions at the α-carbon of the acyl group. acs.orgthieme-connect.com In a hypothetical synthesis of 3-Thiazolidinepropanamide, 2-propyl-, a chiral thiazolidinethione could be acylated with a propanoyl group, followed by a diastereoselective alkylation or an aldol-type reaction to introduce the propyl group at the C2 position of the propanamide chain with high stereocontrol. The stereochemical bias is dictated by the steric hindrance of the auxiliary, which directs the approach of the electrophile. researchgate.net

For establishing the stereocenter at the C2 position of the thiazolidine ring, a plausible approach involves the cyclocondensation of a chiral amino thiol with an appropriate aldehyde. For instance, the reaction of a chiral cysteamine derivative with butanal could, in principle, afford an enantiomerically enriched 2-propylthiazolidine. Subsequent acylation with a racemic or enantiomerically pure 2-propylpropanoyl chloride would then lead to the desired diastereomers, which could potentially be separated chromatographically.

Alternatively, catalytic asymmetric methods offer a more atom-economical approach. While specific catalytic enantioselective syntheses for 3-Thiazolidinepropanamide, 2-propyl- are not documented, related transformations provide a strong precedent. For example, copper-pybox complexes have been successfully employed in the enantioselective synthesis of thiazolidine-2-imines through a multicomponent reaction. nih.gov The development of a similar catalytic system for the asymmetric formation of the 2-propyl-substituted thiazolidine ring is a foreseeable research direction.

The following table summarizes potential stereoselective approaches based on analogous reactions reported in the literature.

| Stereoselective Strategy | Key Reagents/Catalysts | Potential Stereochemical Control | Relevant Analogy |

| Chiral Auxiliary (Side Chain) | (4S)-4-(phenylmethyl)-2-thiazolidinethione, n-BuLi, Propyl iodide | Diastereoselective alkylation of the N-acyl group | Crimmins' synthesis of polypropionates using thiazolidinethione auxiliaries. acs.org |

| Chiral Auxiliary (Ring Formation) | L-cysteine methyl ester, Butanal | Diastereoselective cyclization | Synthesis of chiral thiazolidine derivatives from amino acids. |

| Substrate-Controlled Diastereoselection | Enantiopure 2-propyl-thiazolidine, 2-propylpropanoyl chloride | Diastereoselective acylation | Acylation of chiral amines. |

| Catalytic Asymmetric Synthesis | Butanal, Cysteamine, Chiral Lewis Acid/Organocatalyst | Enantioselective formation of the thiazolidine ring | Organocatalytic synthesis of 3-substituted isoindolinones. nih.gov |

It is important to note that the efficiency and stereoselectivity of these proposed routes would require empirical validation. The interplay between the stereocenters and the potential for racemization under certain reaction conditions would need to be carefully considered. For instance, thiazolidines are known to undergo ring-chain tautomerism in solution, which could affect the stereochemical integrity of the C2 position. nih.gov

Structural Elucidation and Conformational Analysis of 3 Thiazolidinepropanamide, 2 Propyl

Advanced Spectroscopic Characterization Techniques

A complete understanding of the molecular architecture of 3-Thiazolidinepropanamide, 2-propyl- would necessitate a suite of advanced spectroscopic methods.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be fundamental in confirming the connectivity of atoms within the molecule. In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons of the propyl group, the thiazolidine (B150603) ring, and the propanamide side chain. The chemical shifts (δ) and spin-spin coupling constants (J) would provide information about the electronic environment and spatial relationships of neighboring protons.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to establish definitive proton-proton and proton-carbon correlations, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals to their respective atoms in the molecular structure.

Infrared (IR) spectroscopy would be utilized to identify the characteristic functional groups present in 3-Thiazolidinepropanamide, 2-propyl-. Key vibrational frequencies would be expected for the amide group (N-H stretching and C=O stretching), the C-N bonds, and the C-S bond within the thiazolidine ring. The presence and position of these absorption bands would confirm the integrity of the principal functional moieties of the molecule.

Mass spectrometry is essential for determining the molecular weight of the compound and providing insights into its structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion. Predicted mass spectrometry data for 3-Thiazolidinepropanamide, 2-propyl- (C9H18N2OS) suggests the following adducts could be observed. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 203.12126 |

| [M+Na]⁺ | 225.10320 |

| [M-H]⁻ | 201.10670 |

| [M+NH₄]⁺ | 220.14780 |

| [M+K]⁺ | 241.07714 |

This table presents theoretically predicted mass-to-charge ratios (m/z) for various adducts of the target compound.

Analysis of the fragmentation pattern in the mass spectrum would help to identify characteristic losses, such as the propyl group or parts of the propanamide side chain, further corroborating the proposed structure.

To date, no public crystal structure for 3-Thiazolidinepropanamide, 2-propyl- has been reported. Should suitable crystals be grown, single-crystal X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. nih.gov This powerful technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles. nih.gov Furthermore, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Determination of Chiral Centers

The 2-propyl- substitution on the thiazolidine ring introduces a chiral center. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), would be invaluable for determining the absolute configuration of this center in solution. By comparing experimentally obtained spectra with those predicted from quantum chemical calculations for the different stereoisomers, the absolute stereochemistry can be assigned.

Conformational Landscape Analysis in Solution and Solid States

The flexibility of the thiazolidine ring and the propanamide side chain suggests that 3-Thiazolidinepropanamide, 2-propyl- can adopt multiple conformations. Understanding this conformational landscape is crucial for a complete structural description. In the solid state, X-ray crystallography would reveal the preferred conformation within the crystal lattice. nih.gov In solution, NMR spectroscopy, particularly through the analysis of nuclear Overhauser effect (NOE) data and coupling constants, can provide insights into the predominant conformations and the dynamics of conformational exchange. Computational modeling would also be a key tool to explore the potential energy surface of the molecule and identify low-energy conformers.

Theoretical and Computational Chemistry Studies of 3 Thiazolidinepropanamide, 2 Propyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, which are based on the principles of quantum mechanics, can predict a wide range of molecular attributes, from electronic structure to reactivity, with a high degree of accuracy.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to thiazolidine (B150603) derivatives to understand their geometry, stability, and reactivity. mdpi.comresearchgate.net For a molecule like 3-Thiazolidinepropanamide, 2-propyl-, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G**), can provide optimized molecular geometry and key electronic parameters. nih.gov

One of the primary applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their energy gap (ΔE = ELUMO - EHOMO) are critical descriptors of a molecule's reactivity and kinetic stability. jmchemsci.comjmchemsci.com A smaller HOMO-LUMO gap generally implies higher reactivity. jmchemsci.com For instance, in studies of related thiazolidinone derivatives, the HOMO-LUMO gap was used to assess the chemical reactivity of different isomers. repositorioinstitucional.mx

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution within a molecule and are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov These maps can highlight regions of positive and negative electrostatic potential, guiding the understanding of intermolecular interactions. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Thiazolidine Scaffold This table presents hypothetical data for 3-Thiazolidinepropanamide, 2-propyl- based on findings for related thiazolidine derivatives.

| Parameter | Predicted Value | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability. A larger gap suggests higher stability. jmchemsci.com |

| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more precise calculations of electronic energies and molecular structures. In the context of thiazolidine derivatives, ab initio calculations can be used to validate the results obtained from DFT and to provide benchmark data for more complex systems.

Molecular Dynamics Simulations for Conformational Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like 3-Thiazolidinepropanamide, 2-propyl-, MD simulations can provide critical insights into its conformational landscape and its interactions with the surrounding environment, such as a solvent or a biological receptor. nih.govtandfonline.com

By simulating the molecule's trajectory, MD can reveal the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a target protein, as its conformation can significantly influence binding affinity. nih.gov Furthermore, MD simulations can explicitly model solvent molecules, allowing for a detailed analysis of solvation effects and the formation of hydrogen bonds and other non-covalent interactions with the solvent. nih.gov

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathways, locate transition state structures, and calculate activation energies. For the synthesis of thiazolidine derivatives, DFT calculations have been used to study the reaction mechanisms, such as the Knoevenagel condensation or cycloaddition reactions. nih.govnih.gov

For 3-Thiazolidinepropanamide, 2-propyl-, computational methods could be used to investigate its synthesis pathways or its potential metabolic degradation routes. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction kinetics and thermodynamics can be achieved. nih.gov

In Silico Molecular Design and Ligand-Based Approaches for Thiazolidinepropanamide Scaffolds

The thiazolidine scaffold is a common feature in many biologically active compounds. uacj.mxbenthamscience.com In silico molecular design and ligand-based approaches are therefore highly relevant for exploring the potential of 3-Thiazolidinepropanamide, 2-propyl- and its analogs as therapeutic agents.

Molecular Docking Methodologies for Investigating Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. mdpi.comnih.gov

In the context of 3-Thiazolidinepropanamide, 2-propyl-, molecular docking could be used to screen for potential biological targets by virtually docking it into the binding sites of a wide range of proteins. For known targets of thiazolidine derivatives, such as peroxisome proliferator-activated receptors (PPARs) or various enzymes, docking can provide a detailed picture of the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govmdpi.commdpi.com

The results of docking studies are often presented in terms of a docking score, which is an estimate of the binding free energy. mdpi.com A lower docking score generally indicates a more favorable binding interaction.

Table 2: Representative Molecular Docking Results for a Thiazolidine Derivative with a Hypothetical Protein Target This table presents hypothetical data for 3-Thiazolidinepropanamide, 2-propyl- based on findings for related thiazolidine derivatives.

| Parameter | Value | Description |

| Docking Score | -8.5 kcal/mol | Predicted binding affinity. A more negative value suggests stronger binding. mdpi.com |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and the protein. |

| Interacting Residues | TYR25, SER42, LEU88 | Key amino acid residues in the protein's binding site that interact with the ligand. |

| Type of Interactions | Hydrogen bonding, hydrophobic interactions | The primary forces driving the binding of the ligand to the protein. nih.gov |

Lack of Research Data on 3-Thiazolidinepropanamide, 2-propyl- for Pharmacophore Modeling and Virtual Screening

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no available scientific literature pertaining to the theoretical and computational chemistry studies of 3-Thiazolidinepropanamide, 2-propyl-. Specifically, no research findings related to pharmacophore modeling or virtual screening strategies for this particular chemical compound have been published.

Publicly available chemical databases, such as PubChemLite, provide basic structural and predicted physicochemical properties for 3-Thiazolidinepropanamide, 2-propyl-. uni.lu However, these sources confirm the absence of any associated research literature or patents, indicating a significant gap in the scientific investigation of this compound's potential biological activities and interactions through computational methods. uni.lu

Without any existing studies, it is not possible to provide an analysis of its pharmacophoric features or its use as a query in virtual screening campaigns. The development of a pharmacophore model requires experimental data from a set of active compounds, and virtual screening strategies are designed based on known or hypothesized biological targets, neither of which are available for 3-Thiazolidinepropanamide, 2-propyl-.

Therefore, the requested article on the "" focusing on "Pharmacophore Modeling and Virtual Screening Strategies" cannot be generated due to the complete lack of requisite research data.

Structure Activity Relationship Sar Paradigms and Molecular Design for Thiazolidinepropanamide Derivatives

Principles of Molecular Recognition and Interaction in Thiazolidinepropanamide Systems

Molecular recognition is fundamental to the biological activity of any therapeutic agent and is dictated by the non-covalent interactions between a ligand and its biological target. For thiazolidinepropanamide systems, several key structural features are anticipated to govern these interactions. The thiazolidine (B150603) ring itself, with its sulfur and nitrogen heteroatoms, can participate in various non-covalent interactions. The sulfur atom can engage in hydrogen bonds and van der Waals interactions, while the nitrogen atom can act as a hydrogen bond acceptor. researchgate.net

Rational Design and Synthesis of Analogs for SAR Exploration

The rational design of analogs is a cornerstone of SAR studies, aiming to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For 3-Thiazolidinepropanamide, 2-propyl-, a systematic exploration of its SAR would involve modifications at several key positions.

Table 1: Proposed Analogs of 3-Thiazolidinepropanamide, 2-propyl- for SAR Studies

| Modification Site | Proposed Modification | Rationale |

| 2-Position of Thiazolidine Ring | Varying the alkyl chain length (e.g., ethyl, butyl, isobutyl) | To probe the size and shape of the hydrophobic binding pocket. |

| Introduction of cyclic or aromatic groups | To explore additional hydrophobic and potential π-stacking interactions. | |

| Introduction of polar functional groups (e.g., hydroxyl, ether) | To introduce new hydrogen bonding opportunities and modulate lipophilicity. | |

| Propanamide Linker | Varying the linker length (e.g., ethanamide, butanamide) | To optimize the distance and orientation between the thiazolidine core and the terminal amide. |

| Introducing rigidity (e.g., double or triple bonds) | To constrain the conformation and potentially increase binding affinity. | |

| Amide Terminus | Substitution on the amide nitrogen (e.g., N-methyl, N-phenyl) | To explore additional steric and electronic effects at the terminus. |

| Replacement of the amide with other functional groups (e.g., ester, sulfonamide) | To assess the importance of the amide hydrogen bonding pattern. |

The synthesis of such analogs would likely follow established routes for the formation of the thiazolidine ring. A common method involves the condensation of an aldehyde or ketone with a β-aminothiol. researchgate.net For 3-Thiazolidinepropanamide, 2-propyl-, a plausible synthetic route could involve the reaction of propanal with an appropriate aminothiol (B82208) derivative of propanamide. The diversity of commercially available aldehydes and the ability to synthesize a variety of substituted aminothiols would allow for the generation of a focused library of analogs for SAR studies. chemmethod.comump.edu.pl

In Vitro Mechanistic Investigations of Molecular Interactions (Chemical Perspective)

To elucidate the molecular mechanisms of action of 3-Thiazolidinepropanamide, 2-propyl- and its analogs, a suite of in vitro assays is essential. These assays provide quantitative data on ligand-receptor interactions, enzyme inhibition, and cellular permeability, offering a detailed chemical perspective on the compound's biological activity.

Receptor binding assays are crucial for identifying and characterizing the interaction of a ligand with its molecular target. nih.govyoutube.com These assays typically employ a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest. The ability of a test compound, such as an analog of 3-Thiazolidinepropanamide, 2-propyl-, to displace the labeled ligand provides a measure of its binding affinity. youtube.com

Two common formats for these assays are filtration binding and scintillation proximity assays (SPA). nih.gov In a filtration assay, the receptor-ligand complex is separated from the unbound ligand by vacuum filtration, and the radioactivity retained on the filter is measured. nih.gov In an SPA, the receptor is immobilized on scintillant-coated beads. Only when a radiolabeled ligand binds to the receptor does it come into close enough proximity to the scintillant to produce a detectable signal. nih.gov

Table 2: Hypothetical Receptor Binding Data for 3-Thiazolidinepropanamide Analogs

| Compound | Modification | IC₅₀ (nM) | Ki (nM) |

| Lead Compound | 2-propyl | 150 | 75 |

| Analog 1 | 2-ethyl | 300 | 150 |

| Analog 2 | 2-butyl | 80 | 40 |

| Analog 3 | 2-phenyl | 50 | 25 |

| Analog 4 | N-methylpropanamide | 200 | 100 |

IC₅₀ (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of binding affinity. Lower values indicate higher affinity.

If the biological target of 3-Thiazolidinepropanamide, 2-propyl- is an enzyme, kinetic studies are vital to understand its mechanism of inhibition. youtube.com By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor, one can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.com

For example, a competitive inhibitor will increase the apparent Michaelis constant (Km) of the enzyme for its substrate without affecting the maximum reaction velocity (Vmax). youtube.com This information is critical for optimizing the inhibitor's structure to achieve the desired biological effect. Thiazolidine derivatives have been reported as inhibitors of various enzymes, including carbonic anhydrases and protein tyrosine phosphatase 1B. nih.govnih.gov

Beyond simple binding affinity, understanding the kinetics of the protein-ligand interaction—the rates of association (kon) and dissociation (koff)—can provide valuable insights. youtube.com Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are powerful tools for these investigations.

SPR measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized, allowing for real-time monitoring of ligand binding. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. These data can help in designing compounds with optimized residence times on their targets, which can lead to improved efficacy. nih.gov

For a compound to be effective, it must be able to reach its target within the cell. Cellular permeability assays, such as the Caco-2 permeability assay, are used to predict the intestinal absorption of orally administered drugs. nih.gov The Caco-2 cell line is derived from human colorectal adenocarcinoma cells and, when cultured, forms a monolayer that mimics the intestinal epithelial barrier.

By measuring the rate at which a compound, such as an analog of 3-Thiazolidinepropanamide, 2-propyl-, transverses this cell monolayer, its potential for oral absorption can be assessed. nih.gov Further studies can elucidate the transport mechanism, determining whether the compound crosses the membrane by passive diffusion or via active transport by membrane proteins. This information is crucial for optimizing the drug-like properties of the lead compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. clinicaltrialsarena.comresearchgate.net This approach is particularly valuable in the optimization of lead compounds by establishing a mathematical correlation between the physicochemical properties of a series of molecules and their biological activities. nih.gov For thiazolidine derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic potential, thereby guiding the design of novel and more potent analogues. mdpi.comnih.gov

The fundamental principle of QSAR lies in the hypothesis that the biological effect of a compound is a function of its molecular parameters. These parameters, known as molecular descriptors, can be broadly categorized into electronic, steric, and hydrophobic properties. By employing statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), researchers can develop predictive models that quantify the impact of these descriptors on the activity of the compounds. researchgate.net

A typical QSAR study on thiazolidine derivatives involves the following steps:

Data Set Selection: A series of structurally related thiazolidine compounds with experimentally determined biological activities is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: A wide array of molecular descriptors for each compound in the series is calculated using specialized software. These descriptors can range from simple constitutional parameters (e.g., molecular weight, number of atoms) to more complex 3D properties derived from the molecule's conformation. nih.govnih.gov

Model Development: Using the training set, a mathematical equation is generated that best correlates the molecular descriptors with the biological activity. This is often achieved through regression analysis, which aims to find the best fit for the data. mdpi.comresearchgate.net

Model Validation: The predictive ability of the QSAR model is rigorously assessed using the test set of compounds. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q² or Q²), and the root mean square error (RMSE) are used to evaluate the model's robustness and predictive capacity. nih.govresearchgate.net

Research on various classes of thiazolidine derivatives has highlighted the importance of specific structural attributes for their biological activity. For instance, in a study on thiazolidine-4-one derivatives with antitubercular activity, descriptors related to polarizability, electronegativity, and surface area were found to be positively correlated with the inhibitory activity. nih.gov This suggests that modifications enhancing these properties could lead to more potent compounds.

Similarly, QSAR models developed for thiazolidinedione derivatives as antidiabetic agents have revealed that properties like the partition coefficient (a measure of hydrophobicity), polarity, and the number of nitrogen and oxygen atoms are crucial for their antihyperglycemic activity. nih.gov These findings provide a rational basis for the targeted modification of the thiazolidine scaffold to improve therapeutic efficacy.

The insights gained from QSAR models are pivotal for predictive analytics in drug development. They allow for the virtual screening of large compound libraries, prioritizing the synthesis and biological testing of candidates with the highest predicted activity. researchgate.netmdpi.com This predictive capability significantly accelerates the drug discovery process, reduces costs, and minimizes the reliance on extensive animal testing. clinicaltrialsarena.com

Below are illustrative data tables that showcase the type of information generated from QSAR studies on thiazolidine derivatives.

Table 1: Key Molecular Descriptors and Their Correlation with Biological Activity in Thiazolidine Derivatives

| Descriptor Class | Specific Descriptor | Correlation with Activity | Implication for Molecular Design |

| Electronic | Dipole Moment | Positive | Increasing polarity of substituents may enhance activity. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Negative | Decreasing the HOMO energy could lead to more potent compounds. | |

| Steric | Molecular Volume | Positive | Bulkier substituents at specific positions might be favorable. |

| Surface Area | Positive | Increasing the overall molecular surface area could improve interactions with the target. nih.gov | |

| Hydrophobic | LogP (Partition Coefficient) | Positive | Enhancing the lipophilicity of the molecule may improve its activity. nih.gov |

| Topological | Wiener Index | Negative | A more compact molecular structure might be less active. |

Table 2: Validation Parameters of a Hypothetical QSAR Model for 3-Thiazolidinepropanamide, 2-propyl- Derivatives

| Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.91 | The model explains 91% of the variance in the biological activity of the training set. nih.govresearchgate.net |

| q² (Cross-validated R²) | 0.85 | The model has good predictive power for new compounds, as determined by the leave-one-out cross-validation method. nih.gov |

| RMSE (Root Mean Square Error) | 0.25 | The average deviation between the predicted and observed activities is low, indicating good accuracy. researchgate.net |

| F-statistic | 120.5 | The model is statistically significant. |

By leveraging the predictive power of QSAR, medicinal chemists can make more informed decisions in the design and optimization of novel 3-Thiazolidinepropanamide, 2-propyl- derivatives and other related compounds, ultimately accelerating the development of new therapeutic agents. clinicaltrialsarena.comresearchgate.netmdpi.com

Advanced Research Methodologies and Techniques Applied to 3 Thiazolidinepropanamide, 2 Propyl

Chromatographic Separation and Purification Techniques

The separation and purification of 3-Thiazolidinepropanamide, 2-propyl- from reaction mixtures or for analytical quantification rely on various chromatographic methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques employed for the analysis of thiazolidine (B150603) derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like many thiazolidine derivatives. For compounds structurally similar to 3-Thiazolidinepropanamide, 2-propyl-, reversed-phase HPLC is commonly utilized. A C18 column is often the stationary phase of choice, providing effective separation based on hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of the target compound from its impurities. Detection is commonly performed using a UV detector, as the thiazolidine ring and amide functionality can exhibit UV absorbance.

Gas Chromatography (GC): For volatile and thermally stable derivatives, GC offers high resolution and sensitivity. The analysis of compounds related to 3-Thiazolidinepropanamide, 2-propyl- by GC may require derivatization to increase volatility and thermal stability, although direct injection is also possible depending on the specific properties of the compound. A capillary column, such as one coated with a polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used. Flame Ionization Detection (FID) is a common detection method due to its general applicability to organic compounds.

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of GC and HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netias.ac.in This technique is particularly advantageous for its high efficiency, reduced analysis time, and lower consumption of organic solvents. researchgate.net For the separation of thiazolidine derivatives, SFC can offer unique selectivity and is compatible with a wide range of detectors, including mass spectrometry (MS). The addition of a polar co-solvent (modifier) such as methanol to the supercritical CO2 mobile phase is often necessary to elute more polar compounds like those containing an amide group.

Table 1: Representative Chromatographic Conditions for Thiazolidine Derivative Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Typical Application |

|---|---|---|---|---|

| HPLC | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Buffer Gradient | UV-Vis, MS | Purity assessment, quantification |

| GC | Polysiloxane (e.g., DB-5) | Helium or Hydrogen | FID, MS | Analysis of volatile impurities |

| SFC | Various (e.g., silica, diol) | Supercritical CO2 with organic modifier (e.g., Methanol) | UV-Vis, MS, FID | Chiral separations, rapid analysis |

Analytical Method Validation for Robust Quantification and Purity Assessment

The development of a reliable analytical method for the quantification and purity assessment of 3-Thiazolidinepropanamide, 2-propyl- requires rigorous validation. This process ensures that the method is suitable for its intended purpose and provides consistently accurate and precise results. The validation parameters are typically defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Typical Analytical Method Validation Parameters for a Thiazolidine Derivative

| Parameter | Acceptance Criteria (Illustrative) | Purpose |

|---|---|---|

| Specificity | Peak purity index > 0.99; no interference at the retention time of the analyte | Ensures selective measurement of the analyte |

| Linearity (r²) | ≥ 0.999 | Demonstrates a proportional response to concentration |

| Accuracy (% Recovery) | 98.0% - 102.0% | Confirms the closeness of results to the true value |

| Precision (RSD) | ≤ 2.0% | Indicates the reproducibility of the method |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | Defines the lowest detectable concentration |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | Defines the lowest quantifiable concentration |

| Robustness | RSD ≤ 2.0% for varied parameters (e.g., pH, flow rate) | Shows the method's reliability under varied conditions |

Mechanistic Studies of Photoreactions Involving Thiazolidinepropanamide Derivatives

The study of photoreactions is crucial for understanding the stability of 3-Thiazolidinepropanamide, 2-propyl- under light exposure. Thiazolidine derivatives can undergo various photochemical transformations, and elucidating the mechanisms of these reactions is essential for predicting degradation pathways and developing stable formulations.

Photochemical reactions of thiazolidine derivatives can be initiated by the absorption of UV or visible light. nih.gov The specific reaction pathway is highly dependent on the substituents on the thiazolidine ring and the surrounding molecular environment. One common photoreaction involves the homolytic cleavage of bonds within the thiazolidine ring, leading to the formation of radical intermediates. These highly reactive species can then undergo further reactions such as rearrangement, dimerization, or reaction with other molecules.

Another potential photoreaction pathway for certain thiazole-containing compounds involves cycloaddition reactions, particularly with singlet oxygen. This can lead to the formation of unstable endoperoxide intermediates that subsequently rearrange to form various degradation products. The presence of aromatic substituents on the thiazolidine ring can influence the photosensitivity and the nature of the photoproducts formed.

Mechanistic studies often employ techniques such as:

UV-Vis Spectroscopy: To monitor the disappearance of the parent compound and the formation of photoproducts over time.

Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and identify the photoproducts based on their mass-to-charge ratio and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the isolated photoproducts.

Electron Spin Resonance (ESR) Spectroscopy: To detect and characterize radical intermediates formed during the photoreaction.

Electrochemical Behavior and Redox Properties Studies

Electrochemical studies provide valuable insights into the redox properties of 3-Thiazolidinepropanamide, 2-propyl-. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to determine the oxidation and reduction potentials of the molecule. This information is critical for understanding its potential involvement in redox processes, its metabolic fate, and its compatibility with other components in a formulation.

The electrochemical behavior of thiazolidine derivatives is largely influenced by the presence of the sulfur and nitrogen atoms in the heterocyclic ring, which can participate in electron transfer reactions. nih.gov The oxidation of the thiazolidine ring can occur at the sulfur atom, leading to the formation of sulfoxides or sulfones. The specific oxidation potential will depend on the electron density at the sulfur atom, which is modulated by the substituents on the ring.

The reduction of thiazolidine derivatives is also possible, particularly if there are reducible functional groups present in the molecule, such as a nitro group or certain types of double bonds. The electrochemical data can be used to construct a redox profile of the compound, which includes its standard electrode potential and the number of electrons transferred in the redox process.

Table 3: Illustrative Electrochemical Data for a Thiazolidine Derivative

| Electrochemical Parameter | Typical Value (vs. Ag/AgCl) | Information Gained |

|---|---|---|

| Oxidation Potential (Epa) | +0.8 to +1.5 V | Ease of electron removal (oxidation) |

| Reduction Potential (Epc) | -0.5 to -1.2 V | Ease of electron addition (reduction) |

| Peak Separation (ΔEp) | > 59/n mV (for quasi-reversible/irreversible) | Information on the reversibility of the redox process |

| Peak Current (Ip) | Proportional to concentration | Allows for quantitative analysis |

Future Research Directions and Academic Implications

Emerging Trends in Thiazolidine (B150603) Chemistry and Related Organic Compounds

The field of thiazolidine chemistry is dynamic, with several emerging trends shaping its trajectory. A significant area of development is the use of green chemistry principles and multicomponent reactions (MCRs) to synthesize thiazolidine derivatives. nih.gov These approaches offer advantages such as improved product yields, enhanced purity, and a cleaner reaction profile. nih.gov The development of novel catalysts, including nano-catalysts, is also a key focus, aiming to improve selectivity and the pharmacokinetic activity of the resulting compounds. nih.gov

Another prominent trend is the design and synthesis of hybrid molecules that incorporate the thiazolidine scaffold with other pharmacophoric groups. This strategy aims to create new chemical entities with enhanced therapeutic effects, improved specificity, and the ability to overcome drug resistance. researchgate.net The exploration of unconventional binding modes of thiazolidine-containing ligands in coordination chemistry is also opening new avenues for the design of novel coordination compounds with unique therapeutic properties. acs.org

Table 1: Emerging Synthetic Methodologies in Thiazolidine Chemistry

| Methodology | Description | Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Reactions where more than two starting materials react to form a product in a single step. | Atom economy, reduced waste, simplified purification. nih.gov |

| Green Synthesis | Use of environmentally benign solvents, catalysts, and reaction conditions. | Reduced environmental impact, safer processes. nih.gov |

| Nano-catalysis | Employment of catalysts in the nanometer size range. | High surface area to volume ratio, increased catalytic activity, and recyclability. nih.gov |

| Click Chemistry | A class of biocompatible reactions that are fast, efficient, and stable under physiological conditions. rsc.org | High yields, minimal byproducts, suitable for biological applications. rsc.org |

Interdisciplinary Research Opportunities Involving 3-Thiazolidinepropanamide, 2-propyl-

The thiazolidine motif serves as a crucial bridge between organic synthesis and medicinal chemistry, presenting numerous interdisciplinary research opportunities. nih.gov Thiazolidine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govnih.gove3s-conferences.org This diverse pharmacological profile makes them attractive scaffolds for the development of new drug candidates.

The potential applications of thiazolidine compounds extend beyond medicine. Their ability to form stable complexes with metals suggests possibilities in materials science and catalysis. acs.org The structural features of compounds like 3-Thiazolidinepropanamide, 2-propyl-, with both a heterocyclic ring and a flexible propanamide side chain, could be exploited to design molecules with specific binding properties for various biological targets or materials.

Table 2: Potential Interdisciplinary Applications of Thiazolidine Derivatives

| Field | Potential Application |

|---|---|

| Medicinal Chemistry | Development of new anticancer, antimicrobial, antidiabetic, and anti-inflammatory agents. nih.govresearchgate.net |

| Materials Science | Design of novel coordination polymers and materials with specific electronic or optical properties. acs.org |

| Catalysis | Use as ligands for metal catalysts in various organic transformations. acs.org |

| Biochemistry | Probes for studying enzyme function and biological pathways. nih.gov |

Methodological Advancements for Enhanced Compound Characterization and Analysis

The precise characterization of thiazolidine derivatives is fundamental to understanding their properties and potential applications. A range of modern analytical techniques are employed for this purpose. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular structure of newly synthesized compounds. researchgate.netsciencescholar.us

Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), are widely used for the purification and analysis of thiazolidine derivatives, especially in complex mixtures and biological fluids. nih.govresearchgate.net Mass spectrometry, often coupled with chromatographic methods (e.g., LC-MS), provides valuable information on the molecular weight and fragmentation patterns of these compounds. acs.org Advances in these analytical methodologies, including the development of more sensitive detectors and higher resolution instruments, are continually improving the ability to characterize these compounds with greater accuracy and detail. nih.govresearchgate.net

Challenges and Perspectives in Thiazolidinepropanamide Academic Research

Despite the significant potential of thiazolidine derivatives, several challenges remain in their academic research and development. A key challenge is overcoming the limitations of existing thiazolidine-based drugs, such as adverse side effects and the development of drug resistance. ijpsdronline.comresearchgate.net For instance, some thiazolidinedione antidiabetic agents have been associated with side effects like weight gain and hepatotoxicity. ijpsdronline.commdpi.com

Future research will need to focus on the rational design of new derivatives with improved safety profiles and enhanced efficacy. researchgate.net This will involve a deeper understanding of their structure-activity relationships (SAR) and mechanisms of action. nih.gov Computational methods, such as molecular docking and density functional theory (DFT) calculations, are becoming increasingly important tools for predicting the biological activity and pharmacokinetic properties of new compounds, thereby guiding synthetic efforts. nih.govmdpi.com The development of more effective and targeted therapeutic agents based on the thiazolidine scaffold remains a significant and promising area of academic inquiry. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.